2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyrimidopyrimidine ring system, a chlorophenyl group, and a furylmethyl acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)13-7-3-4-8-14(13)22)32-11-15(28)23-10-12-6-5-9-31-12/h3-9H,10-11H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBPFOLLXMZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, dimethylbarbituric acid, and furfurylamine. The synthesis process may involve the following steps:
Condensation Reaction: 2-chlorobenzaldehyde reacts with dimethylbarbituric acid in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrimidopyrimidine ring system.
Thioether Formation: The pyrimidopyrimidine intermediate reacts with a thiol compound to introduce the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with furfurylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 392.81 g/mol. The compound features:
- A chlorophenyl group that enhances lipophilicity.
- A pyrimidin-diazine core , which is significant for its biological interactions.
- A sulfanyl linkage , which may contribute to its reactivity and interaction with biological targets.
Research indicates that this compound exhibits notable biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, research has identified that pyrimidine derivatives can act as potent inhibitors of cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of this compound suggests potential activity against multiple cancer types due to its ability to interact with DNA and related enzymes.
Antimicrobial Activity
Compounds containing sulfanyl and pyrimidine functionalities have demonstrated antimicrobial properties against a range of pathogens. This suggests that the compound may also possess similar effects, making it a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in critical biological pathways. Research on structurally related compounds indicates potential inhibition of enzymes linked to cancer progression and bacterial virulence factors. This could lead to therapeutic applications in treating infections and cancers.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the pyrimidine core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the chlorophenyl group : This can be accomplished via electrophilic aromatic substitution reactions.
- Coupling with sulfanyl and acetamide functionalities : These steps are crucial for achieving the final structure.
Detailed reaction schemes are necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting broad-spectrum efficacy.
Mechanism of Action
The mechanism of action of 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-thienylmethyl)acetamide
- 2-{[2-(2-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide
Uniqueness
The uniqueness of 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide , with CAS number 872695-74-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 471.9 g/mol. The structure includes a chlorophenyl group, a furan moiety, and a diazino-pyrimidine core, which are essential for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 471.9 g/mol |
| Molecular Formula | C21H18ClN5O4S |
| CAS Number | 872695-74-4 |
Anticancer Activity
Research indicates that compounds structurally related to the target molecule exhibit significant anticancer properties. For example, studies have shown that similar diazino derivatives possess cytotoxic effects against various human cancer cell lines. The mechanism of action often involves inducing apoptosis through mitochondrial pathways and generating reactive oxygen species (ROS) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound ID | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 21 | M-HeLa | 10 |
| 22 | MCF-7 | 15 |
| 23 | A549 | 20 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Related compounds have demonstrated activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The introduction of specific functional groups enhances this activity .
Table 2: Antimicrobial Activity
| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 24 | S. aureus | 3.9 µg/ml |
| 25 | B. cereus | 5.0 µg/ml |
The proposed mechanisms for the biological activities of this compound include:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- ROS Generation : Increasing oxidative stress within cells leading to cell death.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.
Case Study 1: Synthesis and Testing of Related Compounds
A study synthesized various derivatives based on the diazino-pyrimidine framework and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that modifications at the furan position significantly enhanced anticancer potency .
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on assessing the antimicrobial potential of similar compounds against resistant strains of bacteria. Results showed promising activity against MRSA strains, indicating a potential therapeutic application in treating infections caused by antibiotic-resistant bacteria .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
The synthesis typically involves multi-step organic reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Controlled temperature (e.g., 60–80°C for cyclization) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .
- Use of catalysts like palladium or copper for cross-coupling reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity and purity of the compound confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities .
- Mass Spectrometry (MS) : For molecular weight validation .
Q. What are the solubility characteristics of this compound in common laboratory solvents?
Solubility data from analogous compounds indicates:
- High solubility in DMSO and ethanol (>50 mg/mL) .
- Limited solubility in aqueous buffers (pH 7.4), necessitating DMSO stock solutions for biological assays .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy .
- In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield while minimizing by-products?
Methodologies include:
- Design of Experiments (DoE) : Statistical optimization of temperature, solvent ratio, and catalyst loading to identify ideal conditions .
- Reaction Monitoring : Real-time tracking via TLC or HPLC to terminate reactions at peak yield .
Q. What methodologies are effective in resolving contradictions in solubility or reactivity data across studies?
Strategies involve:
- Controlled Replication : Standardizing solvent purity, temperature, and measurement techniques (e.g., dynamic light scattering for solubility) .
- Computational Solubility Prediction : Using tools like COSMO-RS to model solvent interactions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Approaches include:
- Density Functional Theory (DFT) : To calculate HOMO-LUMO gaps and predict electron-deficient regions for targeted modifications .
- Molecular Docking : Simulating interactions with biological targets (e.g., enzymes) to prioritize substituents .
Q. What strategies elucidate the biological mechanisms of this compound in enzyme inhibition assays?
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
Q. How do structural modifications (e.g., substituent variations) affect reactivity and biological interactions?
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with altered chlorophenyl or furan groups to assess changes in potency .
- Kinetic Studies : Monitor reaction rates with thiol-containing biomolecules to evaluate sulfanyl group reactivity .
Q. What advanced techniques characterize the compound’s stability under varying pH and light exposure?
- Forced Degradation Studies : Expose the compound to acidic/alkaline conditions or UV light, followed by HPLC-MS to identify degradation products .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
